4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide
4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide
CAS Number: 658-78-6
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl trifluoroacetate (NPTFA), also known by its IUPAC name (4-nitrophenyl) 2,2,2-trifluoroacetate and as Sakakibara's Reagent, is a highly reactive organic compound widely utilized in biochemical and pharmaceutical research.[1][2][3][4] Its utility stems from the presence of a trifluoroacetate group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property renders it an excellent acylating agent, particularly in the synthesis of peptides and as a chromogenic substrate for enzyme assays.[2][5] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of 4-nitrophenyl trifluoroacetate.
Chemical and Physical Properties
4-Nitrophenyl trifluoroacetate is a beige to yellow crystalline solid at room temperature.[3] It is soluble in organic solvents such as methanol and acetonitrile.[1] Key quantitative properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 658-78-6 | [1] |
| Molecular Formula | C₈H₄F₃NO₄ | [1] |
| Molecular Weight | 235.12 g/mol | [1] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid; Beige crystalline | [3] |
| Melting Point | 35-39 °C | [3] |
| Boiling Point | 120 °C at 12 mmHg | [3] |
| Density | 1.5675 g/cm³ (estimate) | [3] |
Experimental Protocols
Synthesis of 4-Nitrophenyl Trifluoroacetate
A common method for the synthesis of 4-nitrophenyl trifluoroacetate is the direct acylation of 4-nitrophenol with trifluoroacetic anhydride.[6] Pyridine is often used as a catalyst.[7]
Materials:
-
4-Nitrophenol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (catalytic amount)
-
Carbon tetrachloride (or other suitable anhydrous solvent)
-
Anhydrous sodium sulfate
-
Chloroform
-
Hexane
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrophenol in anhydrous carbon tetrachloride.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add a stoichiometric equivalent of trifluoroacetic anhydride to the stirred solution at room temperature.
-
The reaction is typically rapid.[7] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield the final product.[3] The product can also be purified by sublimation in vacuo.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
4-Nitrophenyl trifluoroacetate is used to create activated esters of N-protected amino acids, which then readily react with the free amino group of a growing peptide chain on a solid support.[2]
Principle: The electron-withdrawing trifluoroacetate group makes the carbonyl carbon of the amino acid highly electrophilic, facilitating the formation of a peptide bond.[2]
General Protocol for Coupling:
-
Activation of Amino Acid: React the N-protected amino acid with 4-nitrophenyl trifluoroacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous solvent like dimethylformamide (DMF). This forms the 4-nitrophenyl active ester of the amino acid.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the peptide chain attached to the solid-phase resin is removed using a suitable deprotection agent (e.g., piperidine in DMF).[8][9]
-
Coupling: The activated 4-nitrophenyl ester of the amino acid is added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon, forming a new peptide bond and releasing 4-nitrophenol.[2]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
The cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized.[10]
Enzyme Assay using 4-Nitrophenyl Trifluoroacetate
4-Nitrophenyl trifluoroacetate can be used as a chromogenic substrate for various esterases and lipases. The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which, in its phenolate form at alkaline pH, produces a yellow color that can be quantified spectrophotometrically.[5][11]
Materials:
-
Enzyme solution
-
4-Nitrophenyl trifluoroacetate stock solution (dissolved in a suitable organic solvent like ethanol or methanol)
-
Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the enzyme's optimum)[11]
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of 4-nitrophenyl trifluoroacetate by diluting the stock solution in the assay buffer immediately before use.[12]
-
In a microplate well or cuvette, add the assay buffer and the enzyme solution.
-
Initiate the reaction by adding the 4-nitrophenyl trifluoroacetate working solution.
-
Immediately monitor the increase in absorbance at approximately 405 nm over time.[12][13]
-
A no-enzyme control should be included to account for the spontaneous hydrolysis of the substrate.[12]
-
The rate of the reaction is proportional to the enzyme activity and can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate.[12]
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis using an activated amino acid.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. 4-NITROPHENYL TRIFLUOROACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. csbiochina.com [csbiochina.com]
- 10. peptide.com [peptide.com]
- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
